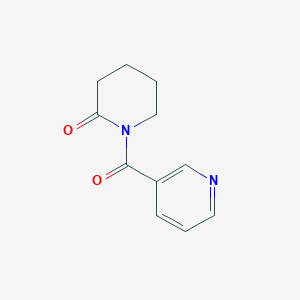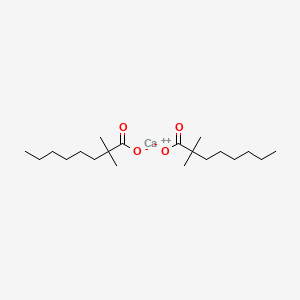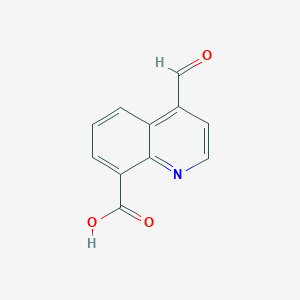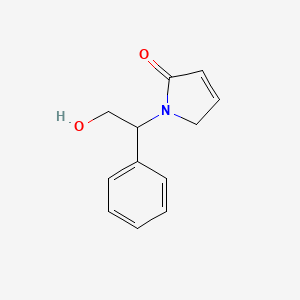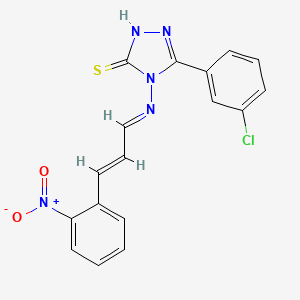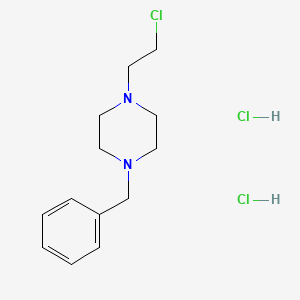
1-Benzyl-4-(2-chloroethyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
1-Benzyl-4-(2-chloroethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, often using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can lead to various substituted derivatives .
Applications De Recherche Scientifique
1-Benzyl-4-(2-chloroethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(2-chloroethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can participate in alkylation reactions, leading to modifications of nucleophilic sites in biological molecules. This can result in changes to the structure and function of proteins, DNA, and other cellular components .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(2-chloroethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Benzylpiperazine: Lacks the chloroethyl group, resulting in different chemical reactivity and applications.
4-(2-Chloroethyl)morpholine hydrochloride: Contains a morpholine ring instead of a piperazine ring, leading to different biological and chemical properties.
1-Amino-4-(2-hydroxyethyl)piperazine:
These comparisons highlight the unique features of this compound, particularly its chloroethyl group, which imparts specific chemical and biological properties .
Propriétés
Formule moléculaire |
C13H21Cl3N2 |
|---|---|
Poids moléculaire |
311.7 g/mol |
Nom IUPAC |
1-benzyl-4-(2-chloroethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13;;/h1-5H,6-12H2;2*1H |
Clé InChI |
VWWKNSXBXBBKPG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCl)CC2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12050916.png)

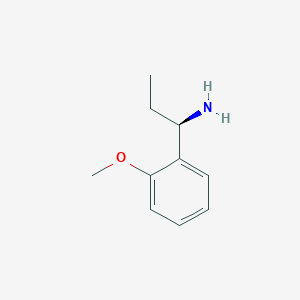
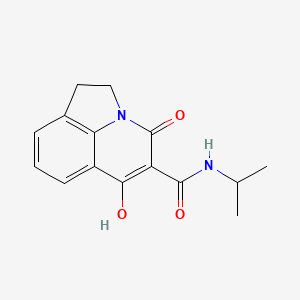
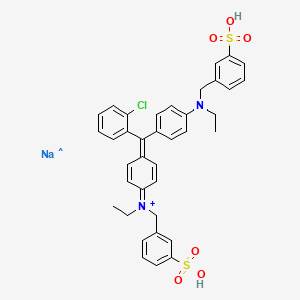
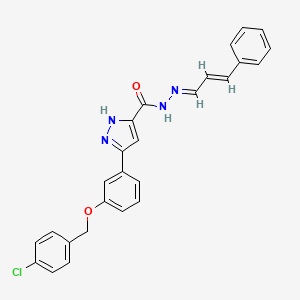
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)

